molecular formula C18H20FN5O B279881 1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide

1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B279881
M. Wt: 341.4 g/mol
InChI Key: PSWWIMVEMILQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain. Additionally, it has been found to exhibit antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been found to possess antitumor activity and has been tested for its potential use in cancer therapy. However, further studies are required to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its potential use in cancer therapy. However, its limitations include the need for further studies to determine its exact biochemical and physiological effects, as well as its potential toxicity and side effects.

Future Directions

For research include further studies to determine its exact biochemical and physiological effects, as well as its potential toxicity and side effects. Additionally, further studies are required to determine its efficacy in treating various conditions such as arthritis and neuropathic pain, as well as its potential use in cancer therapy.

Synthesis Methods

The synthesis method of 1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide involves the reaction of 3-fluorobenzylamine with 1-ethyl-3,5-dimethylpyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain a white solid.

Scientific Research Applications

1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit significant anti-inflammatory and analgesic properties and has been tested for its efficacy in treating various conditions such as arthritis and neuropathic pain. Additionally, it has been found to possess antitumor activity and has been tested for its potential use in cancer therapy.

Properties

Molecular Formula

C18H20FN5O

Molecular Weight

341.4 g/mol

IUPAC Name

2-ethyl-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C18H20FN5O/c1-4-23-16(8-9-20-23)18(25)21-17-12(2)22-24(13(17)3)11-14-6-5-7-15(19)10-14/h5-10H,4,11H2,1-3H3,(H,21,25)

InChI Key

PSWWIMVEMILQQF-UHFFFAOYSA-N

SMILES

CCN1C(=CC=N1)C(=O)NC2=C(N(N=C2C)CC3=CC(=CC=C3)F)C

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=C(N(N=C2C)CC3=CC(=CC=C3)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.